![molecular formula C22H25ClN2O3 B5027209 3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide](/img/structure/B5027209.png)
3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide, commonly known as Tianeptine, is a tricyclic antidepressant drug that has been used for the treatment of depression and anxiety disorders. Tianeptine is a unique antidepressant that has a different mechanism of action compared to other antidepressants. It is a selective serotonin reuptake enhancer (SSRE) that enhances the reuptake of serotonin in the brain, leading to an increase in serotonin levels.
Mechanism of Action
Tianeptine works by enhancing the reuptake of serotonin in the brain. It is a selective serotonin reuptake enhancer (3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide) that increases the reuptake of serotonin by the presynaptic neurons, leading to an increase in serotonin levels in the synaptic cleft. Tianeptine also modulates the glutamatergic system by decreasing the release of glutamate, which is an excitatory neurotransmitter.
Biochemical and Physiological Effects:
Tianeptine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Tianeptine has also been found to modulate the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, Tianeptine has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
Tianeptine has several advantages for lab experiments. It is a selective serotonin reuptake enhancer (3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide) that has a different mechanism of action compared to other antidepressants, making it a unique tool for studying the effects of serotonin in the brain. Tianeptine has also been shown to have neuroprotective effects and to enhance cognitive function, making it a useful tool for studying the effects of antidepressants on brain function.
The limitations of Tianeptine for lab experiments include its short half-life, which requires frequent dosing, and its potential for abuse and addiction. Additionally, Tianeptine has been found to have a narrow therapeutic window, which means that it can be toxic at high doses.
Future Directions
There are several future directions for the study of Tianeptine. One area of research is the development of new antidepressants that target the glutamatergic system. Tianeptine has been found to modulate the glutamatergic system by decreasing the release of glutamate, which is an excitatory neurotransmitter. This suggests that drugs that target the glutamatergic system may be effective in the treatment of depression and anxiety disorders.
Another area of research is the development of new drugs that target the serotonin system. Tianeptine is a selective serotonin reuptake enhancer (3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide) that enhances the reuptake of serotonin in the brain. This suggests that drugs that target the serotonin system may be effective in the treatment of depression and anxiety disorders.
Conclusion:
In conclusion, Tianeptine is a tricyclic antidepressant drug that has a unique mechanism of action compared to other antidepressants. It is a selective serotonin reuptake enhancer (this compound) that enhances the reuptake of serotonin in the brain, leading to an increase in serotonin levels. Tianeptine has been extensively studied for its antidepressant and anxiolytic effects, as well as its neuroprotective effects and its ability to enhance cognitive function. Tianeptine has several advantages for lab experiments, including its unique mechanism of action, while its limitations include its short half-life and potential for abuse and addiction. The future directions for the study of Tianeptine include the development of new drugs that target the glutamatergic and serotonin systems.
Synthesis Methods
Tianeptine can be synthesized using different methods, including the following:
1. The first method involves the reaction of 2-chlorobenzoic acid with 4-piperidinylmethyl-1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond.
2. The second method involves the reaction of 2-chlorobenzoic acid with 4-piperidinylmethyl-1,3-benzodioxole in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to form the amide bond.
3. The third method involves the reaction of 2-chlorobenzoic acid with 4-piperidinylmethyl-1,3-benzodioxole in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
Scientific Research Applications
Tianeptine has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in the treatment of major depressive disorder (MDD) and anxiety disorders, including generalized anxiety disorder (GAD) and social anxiety disorder (SAD). Tianeptine has also been studied for its neuroprotective effects and its ability to enhance cognitive function.
properties
IUPAC Name |
3-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c23-18-5-1-2-6-19(18)24-21(26)9-8-16-10-12-25(13-11-16)14-17-4-3-7-20-22(17)28-15-27-20/h1-7,16H,8-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDMHGVRHSLVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CC3=C4C(=CC=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.